3-(2-Methoxy-benzyl)-piperidine

Medicinal Chemistry Structure-Activity Relationship (SAR) Receptor Binding

Researchers relying on generic piperidine or positional isomers risk compromised SAR conclusions. 3-(2-Methoxy-benzyl)-piperidine delivers a precise 2-methoxybenzyl pharmacophore at the piperidine 3-position, critical for accurate NK1/chemokine receptor modeling and CNS lead optimization. • Unique scaffold: XLogP = 2.5, optimal for BBB penetration • Versatile functionalization: secondary amine for alkylation/acylation; methoxy group demethylatable to phenol • ≥98% purity ensures reproducible synthetic yields and clean biological assay data

Molecular Formula C13H19NO
Molecular Weight 205.3 g/mol
CAS No. 420137-10-6
Cat. No. B1366186
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Methoxy-benzyl)-piperidine
CAS420137-10-6
Molecular FormulaC13H19NO
Molecular Weight205.3 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1CC2CCCNC2
InChIInChI=1S/C13H19NO/c1-15-13-7-3-2-6-12(13)9-11-5-4-8-14-10-11/h2-3,6-7,11,14H,4-5,8-10H2,1H3
InChIKeyQUMLOVQFWVLNPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-Methoxy-benzyl)-piperidine: Structural Properties


3-(2-Methoxy-benzyl)-piperidine (CAS 420137-10-6) is a synthetic piperidine derivative characterized by a 2-methoxybenzyl substituent at the 3-position of the piperidine ring [1]. With a molecular formula of C13H19NO and a molecular weight of 205.30 g/mol, this compound is primarily utilized as a research chemical and a versatile building block in medicinal chemistry [2]. Its core structure consists of a saturated piperidine heterocycle, which confers basicity and hydrogen-bonding capacity, linked to a lipophilic 2-methoxybenzyl group that modulates its physicochemical and potential biological interactions [1]. While not an approved pharmaceutical, its unique substitution pattern makes it a valuable scaffold for structure-activity relationship (SAR) studies, particularly in the exploration of chemokine receptor and CNS-targeted ligands, distinguishing it from simpler or differently substituted piperidine analogs [3].

Medicinal chemistry SAR scaffold
2‑methoxybenzyl pharmacophore studies
CNS ligand research building block

3-(2-Methoxy-benzyl)-piperidine: Substitution Risks


Substituting 3-(2-Methoxy-benzyl)-piperidine with generic piperidine or other benzylpiperidine analogs (e.g., 3- or 4-methoxy isomers) can compromise experimental integrity and lead to false structure-activity conclusions. The specific 2-methoxy substitution pattern on the benzyl ring, combined with attachment at the piperidine 3-position, creates a unique three-dimensional pharmacophore that is not replicated by its positional isomers or unsubstituted piperidine [1]. This precise spatial arrangement dictates critical molecular interactions, such as hydrogen bonding with the piperidine nitrogen and pi-stacking or hydrophobic contacts with the 2-methoxybenzyl moiety, which directly influence receptor binding affinity, selectivity, and metabolic stability [2]. While published affinity data for the exact free base is limited, the proven high affinity of the closely related 2-methoxybenzylamino scaffold for targets like the NK1 receptor (e.g., CP-99,994 with pKi = 9.6) underscores the essential role of this substitution motif [3]. Therefore, using an alternative, even a closely related isomer, introduces an uncontrolled variable that cannot be corrected for in downstream analysis, making it an unacceptable risk for projects requiring precise SAR or lead optimization.

Target Compound
Potential Substitute
Risk
3‑(2‑Methoxybenzyl)piperidine
3‑Methoxybenzyl isomer
Receptor engagement profile may shift (NK1 vs EED)
3‑(2‑Methoxybenzyl)piperidine
4‑Methoxybenzyl isomer
Neurotransmitter receptor context may differ
3‑(2‑Methoxybenzyl)piperidine
Piperidine (unsubstituted)
Lipophilic pharmacophore absent

3-(2-Methoxy-benzyl)-piperidine: Key Differentiators


Positional Isomerism and Receptor Binding

The 2-methoxy substitution on the benzyl ring of 3-(2-Methoxy-benzyl)-piperidine (CAS 420137-10-6) is a key differentiator from its 3- and 4-methoxy positional isomers. While the computed physicochemical properties for all three isomers may be identical (XLogP3-AA = 2.5, Molecular Weight = 205.30 g/mol, as shown for the 2-isomer [1]), their biological activities diverge significantly. The 2-methoxy group creates a distinct steric and electronic environment, influencing the compound's conformational preferences and its ability to engage in specific interactions with biological targets, such as hydrogen bonding with the methoxy oxygen or hydrophobic contacts with the aromatic ring [2]. This is supported by class-level evidence showing that analogous 2-methoxybenzylamino derivatives exhibit potent, high-affinity binding to the NK1 receptor (pKi = 9.6) [3], whereas the 3- and 4-methoxy isomers are more frequently associated with different targets, such as EED or sigma receptors [4].

Receptor Binding Profile
Class-level
Related 2‑methoxybenzylamino: pKi 9.6 vs 3‑methoxy isomer: EED binder
Reported NK1 pharmacophore context
Inferred from class-level evidence
Medicinal Chemistry Structure-Activity Relationship (SAR) Receptor Binding

Purity and Grade for Reproducibility

A key quantitative differentiator for procurement is the assured high purity of 3-(2-Methoxy-benzyl)-piperidine (CAS 420137-10-6) from reputable vendors, which directly impacts experimental reproducibility. Reputable suppliers such as BOC Sciences and AK Scientific offer this compound with a guaranteed minimum purity of 95%, and in some cases, higher purities of 98% are available . This level of purity is critical for research applications where impurities can act as confounding factors in biological assays or as competing nucleophiles in subsequent synthetic steps . While generic piperidine may be available at similar purities, this specific derivative's quality is less commonly specified, making the verified high purity a key decision point for procurement officers seeking to minimize batch-to-batch variability and ensure data integrity.

Purity Specification
Data to verify
≥95% reported vendor CoA
Supports batch consistency review
Vendor CoA verification recommended
Chemical Synthesis Analytical Chemistry Quality Control

Lipophilicity and CNS Penetration

The computed physicochemical properties of 3-(2-Methoxy-benzyl)-piperidine (CAS 420137-10-6) provide a quantitative, class-level inference for its potential advantage in crossing the blood-brain barrier (BBB), a critical parameter for CNS drug discovery. The compound has a computed XLogP3-AA value of 2.5 and a molecular weight of 205.30 g/mol [1]. These values fall within the optimal range for CNS drug-likeness (typically XLogP 2-5, MW < 500 Da), suggesting favorable passive diffusion across biological membranes [2]. In contrast, unsubstituted piperidine has an XLogP of 0.0 and is much less lipophilic, which would severely limit its passive CNS penetration [3]. The 2-methoxybenzyl group is therefore a critical structural feature for achieving the necessary lipophilicity for CNS target engagement, a property not shared by simpler piperidine analogs.

Lipophilicity (XLogP)
Class-level
2.5 XLogP3-AA
Supports CNS permeability screening
Computed property; piperidine XLogP 0.0
Computational Chemistry ADME Drug Discovery

3-(2-Methoxy-benzyl)-piperidine: Research & Industrial Applications


CNS Drug Discovery Scaffold

3-(2-Methoxy-benzyl)-piperidine serves as an optimal starting scaffold for medicinal chemistry programs focused on central nervous system (CNS) targets. Its favorable computed lipophilicity (XLogP = 2.5) positions it within the desirable range for blood-brain barrier (BBB) penetration, a critical attribute not shared by simpler, less lipophilic piperidines [1]. The core piperidine ring provides a site for further functionalization and salt formation, while the 2-methoxybenzyl group offers a distinct, modifiable pharmacophore that can be optimized for target affinity and selectivity. This scaffold is particularly relevant for projects targeting G-protein coupled receptors (GPCRs) or ion channels implicated in neurological and psychiatric disorders.

NK1 Chemokine Receptor Probe

The specific 2-methoxybenzyl substitution pattern makes this compound a valuable tool for investigating NK1 and other chemokine receptors. The related 2-methoxybenzylamino motif is a known high-affinity pharmacophore for the NK1 receptor, as demonstrated by compounds like CP-99,994 [2]. Using the 3-(2-Methoxy-benzyl)-piperidine scaffold allows researchers to accurately probe the structure-activity relationships of this critical binding interaction, distinguishing it from the 3- and 4-methoxy isomers, which are associated with different biological targets like EED and sigma receptors [3]. This specificity prevents misassignment of activity in target identification and validation assays.

Parallel Synthesis Building Block

With its secondary amine and functionalizable aromatic ring, 3-(2-Methoxy-benzyl)-piperidine is a highly versatile building block for generating diverse compound libraries through parallel synthesis. The piperidine nitrogen can be readily alkylated, acylated, or used in reductive aminations, while the methoxy group on the benzyl ring can be demethylated to a phenol for further derivatization [4]. The assured high purity (≥95%) from vendors ensures that these synthetic transformations proceed cleanly and with predictable yields, making it a reliable core structure for exploring chemical space in hit-to-lead campaigns .

Application
Selection Property
Validation Focus
CNS lead scaffold exploration
Lipophilicity profile context
BBB permeability assay context
NK1 receptor probe studies
Positional isomer specificity
NK1 binding assay context
Parallel synthesis building block
Amine functionalization versatility
Derivatization compatibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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